molecular formula C20H19ClN4O2 B11127892 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone

4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone

Cat. No.: B11127892
M. Wt: 382.8 g/mol
InChI Key: GBPHTOVGXOXZIA-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core structure substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Mannich reaction to incorporate the piperazine moiety into the phthalazinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while reduction could produce various reduced derivatives of the compound.

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to modulate pharmacokinetic properties, potentially affecting the compound’s binding affinity to various receptors and enzymes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C20H19ClN4O2/c1-23-19(26)17-8-3-2-7-16(17)18(22-23)20(27)25-11-9-24(10-12-25)15-6-4-5-14(21)13-15/h2-8,13H,9-12H2,1H3

InChI Key

GBPHTOVGXOXZIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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